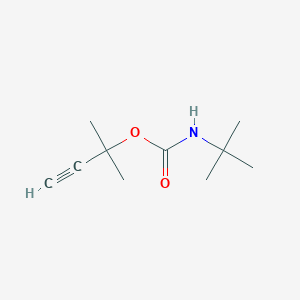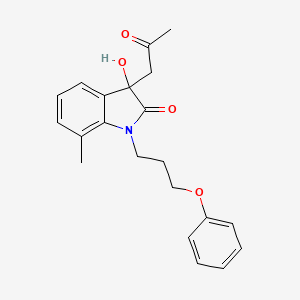
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one" is a derivative of indolin-2-one, which is a scaffold present in various biologically active compounds. The indolin-2-one derivatives have been extensively studied due to their potential pharmacological properties, including their role as inhibitors of human cytosolic phospholipase A2alpha (cPLA2alpha) , their reaction with α-substituted ketones to form biologically important derivatives , and their utility in synthesizing peptide-based natural products . Additionally, these compounds have been evaluated for their anticancer properties , and their ability to form spiro heterocycles , which are of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of indolin-2-one derivatives involves various chemical reactions. For instance, the synthesis of 1-indol-1-yl-propan-2-ones as cPLA2alpha inhibitors was achieved through systematic variation, leading to potent in vitro inhibitors . An unprecedented reaction protocol was developed for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives from indolin-2-ones and α-substituted ketones, yielding good results under mild conditions . High yielding synthesis of 3a-hydroxypyrrolo[2,3-b]indoline dipeptide methyl esters was also reported, which are important synthons for introducing the hydroxypyrroloindoline moiety into larger peptide-based natural products . Novel N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs were synthesized using microwave irradiation and conventional heating methods, showing potential as anticancer agents .
Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives has been characterized using various spectroscopic techniques. X-ray diffraction data provided insights into the structure of diastereomers of hydroxypyrroloindoline amino acids . Spectroscopic characterization was also employed in the synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to oxoethylidene products, revealing different patterns of supramolecular assembly .
Chemical Reactions Analysis
Indolin-2-one derivatives undergo a variety of chemical reactions. For example, the reaction of 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one with different reagents affords a series of new spiro heterocyclic systems . The synthesis of hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones involved the inhibition of HDAC2, an enzyme implicated in cancer . Acid treatment of 2-methyl-2-phenyl-3-oxo-indolin-1-oxyl led to various disproportionation products, halogenated indoxyls, and reduction to hydroxylamine depending on the reaction solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of indolin-2-one derivatives have been studied through various analytical techniques. For instance, complexes of 3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one with different metals were characterized using CHN, IR, UV-Vis, AAS, molar conductivity, and magnetic susceptibility data, suggesting non-electrolyte nature and proposing different geometries for the complexes . A spectrophotometric determination method for Ni+2 using 3-((2-Hydroxyphenyl)imino)indolin-2-one was developed, indicating the compound's potential as an analytical reagent .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of analogs related to 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one were synthesized and evaluated for their potential as anticancer agents. For example, the N-4-methoxybenzyl-3-hydroxy-(2-imino-3-methyl-5-oxo-4-yl)indolin-2-one analogs displayed notable cytotoxicity against various human tumor cell lines, suggesting their potential utility in anticancer drug development (Penthala et al., 2010).
Spiro Heterocyclic Systems Synthesis
The compound and its derivatives have been used as precursors in synthesizing new spiro heterocyclic systems, indicating its versatility and significance in creating novel chemical entities (Abdel-ghany et al., 2000).
Antimicrobial and Antioxidant Activities
Derivatives of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one have been synthesized and shown to possess antimicrobial and antioxidant properties. This indicates potential applications in the treatment of infections and in the protection against oxidative stress (Pushpa et al., 2017).
Molecular Docking Studies
The compound and its derivatives have been subjected to molecular docking studies to predict interactions with various biological targets, shedding light on their potential therapeutic applications. For instance, studies involving nuclear xenobiotic receptors and various kinases have helped in identifying lead molecules for further pharmaceutical development (Bikshapathi et al., 2017).
Bioactivity and Structural Analysis
Comprehensive studies involving the synthesis, characterization, and evaluation of bioactivity of derivatives of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one have been conducted. These include spectroscopic investigation, crystal structure analysis, and quantum chemical studies, providing a deep understanding of their properties and potential applications (Bargavi et al., 2021).
Eigenschaften
IUPAC Name |
3-hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15-8-6-11-18-19(15)22(20(24)21(18,25)14-16(2)23)12-7-13-26-17-9-4-3-5-10-17/h3-6,8-11,25H,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKIECFNKVPYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

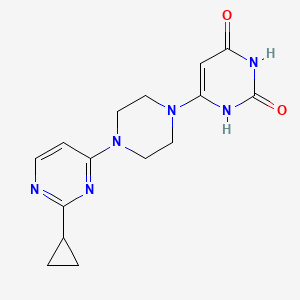
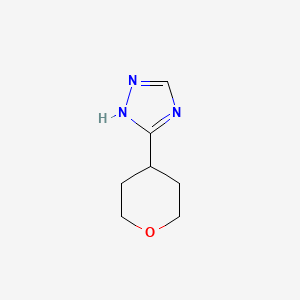
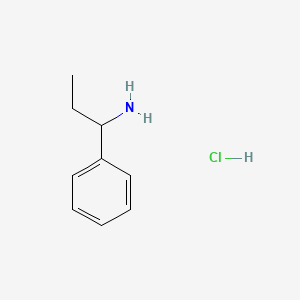
![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)
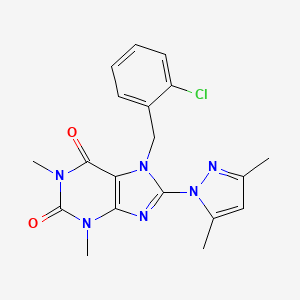
![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)
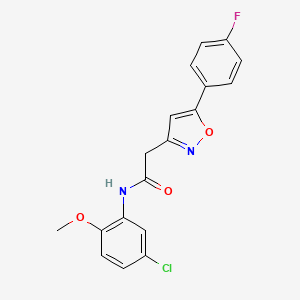
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)
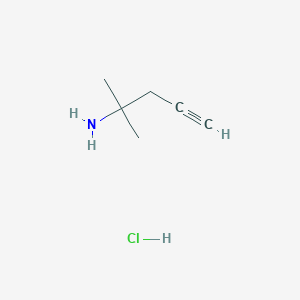
![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
